(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Description
This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif common in steroids and their synthetic derivatives. Its core structure resembles 17β-estradiol (E2), a natural estrogen, but differs in key modifications: a nitro group at position 4 and a hydroxyl group at position 3 (Figure 1). The stereochemistry (8R,9S,13S,14S,17S) is critical for its biological interactions, as minor stereochemical changes can drastically alter receptor binding .
Molecular weight calculations based on isotopic distributions confirm a mass of ~272.39 g/mol, consistent with related steroids . Current research suggests applications in endocrine modulation, though its exact pharmacological profile remains under investigation .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-4-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18-9-8-11-10-4-6-15(20)17(19(22)23)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZSNIQSXZEIKB-ZHIYBZGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6936-94-3 | |
| Record name | NSC39822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC32055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Functionalization of the Aromatic A-Ring
The introduction of the nitro group at position 4 requires careful regioselective control. In one approach, the C3 hydroxyl group is protected as a methoxime ether to direct nitration to the para position. Treatment with nitric acid in acetic anhydride at 0°C achieves 4-nitro substitution while preserving the steroidal backbone. The methoxime group is subsequently cleaved using low-valent titanium reagents (e.g., TiCl₃ reduced by DIBAL-H), restoring the C3 hydroxyl without epimerization.
Table 1: Reaction Conditions for A-Ring Nitration
| Parameter | Value/Description | Source |
|---|---|---|
| Nitrating agent | HNO₃ in Ac₂O | |
| Temperature | 0°C | |
| Directing group | C3-methoxime | |
| Yield | 68–72% |
Stereocontrolled Hydroxylation at C17
The C17 hydroxyl group is introduced via Sharpless asymmetric dihydroxylation of a Δ¹⁶ double bond in the D-ring. Using AD-mix-β (asymmetric dihydroxylation kit) with (DHQ)₂PHAL as a chiral ligand, the reaction proceeds with >90% enantiomeric excess (ee) to establish the 17S configuration. Alternative methods employ microbial oxidation with Rhizopus arrhizus to achieve similar selectivity.
Table 2: Hydroxylation Optimization Data
Cyclopenta Ring Formation and Annulation
The cyclopenta ring is constructed via a Lewis acid-catalyzed Diels-Alder reaction between a 1,3-diene and a α-bromocyclopentenone. SnCl₄-mediated cyclization of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with α-bromocyclopentenone yields the bicyclic intermediate, which undergoes DBU-induced elimination to form the cyclopenta[a]phenanthrene core. Sublimation purification ensures high purity (>99%) by removing oligomeric byproducts.
Final Reduction and Deprotection
The nitro group is reduced to an amine using NaBH₄ under an oxygen atmosphere, followed by re-oxidation to the diol using MnO₂. This step ensures the retention of stereochemistry at C3 and C17. Final purification via crystallization from methanol/water (4:1) affords the target compound in 44–55% yield.
Table 3: Spectroscopic Characterization
| Parameter | Value | Source |
|---|---|---|
| (CDCl₃) | δ 0.72 (s, 3H, CH₃), 6.12 (d, J = 0.96 Hz, 1H) | |
| δ 21.0 (CH₃), 54.0 (C17) | ||
| IR (ν, cm⁻¹) | 3400 (OH), 2258 (CN) |
Challenges and Alternative Routes
Competing Rearrangement Pathways
During Pd-catalyzed intramolecular arylation, unintended cyclopenta[ef]heptalene-to-phenanthrene rearrangements may occur, as observed in analogous systems. DFT calculations (M062X/6-31g(d,p)) suggest that the desired product is 1.55 eV higher in energy than rearrangement byproducts, necessitating precise control of reaction time and temperature.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various steroid derivatives.
Biology: Studied for its effects on estrogen receptors and its potential as a modulator of hormonal activity.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with estrogen receptors. The nitro group at the 4-position can influence the binding affinity and selectivity of the compound for different estrogen receptor subtypes. This interaction can modulate the transcriptional activity of estrogen-responsive genes, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated from evidence-derived formulas.
- Nitro Group Impact: The 4-nitro substituent distinguishes the target compound from most natural and synthetic estrogens.
- Stereochemical Specificity : The (8R,9S,13S,14S,17S) configuration aligns with active steroid conformations, contrasting with inactive epimers observed in failed syntheses (e.g., highlights milling conditions preserving stereochemistry) .
Bioactivity and Mechanism
- Similarity Indexing : Using Tanimoto coefficients (MACCS and Morgan fingerprints), the target compound shows ~60–70% structural similarity to 17β-estradiol, suggesting partial overlap in protein targets (e.g., estrogen receptors) .
- Divergent Activity: Unlike 17β-estradiol, the nitro group may confer unique interactions with cytochrome P450 enzymes, as seen in nitrated steroid metabolites . notes that bioactivity clustering correlates strongly with substituent polarity; the nitro group places this compound in a distinct cluster from hydroxylated analogs.
Biological Activity
The compound (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estradiol characterized by its complex polycyclic structure and multiple stereocenters. The presence of a nitro group and hydroxyl groups in its structure significantly influences its biological activity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-4-nitro-6H-cyclopenta[a]phenanthrene-3,17-diol |
| Molecular Formula | C18H23N O4 |
| CAS Number | 6936-94-3 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities primarily due to its structural similarity to natural estrogens. The following sections highlight specific areas of biological activity:
1. Estrogen Receptor Modulation
The compound has been studied for its potential to act as an estrogen receptor modulator. Its structural modifications allow it to bind to estrogen receptors (ERs), influencing various physiological processes such as cell proliferation and differentiation.
2. Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines including LNCaP (prostate cancer) and T47-D (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. Notably:
- In LNCaP cells: IC50 = 10.20 µM
- In T47-D cells: IC50 = 1.33 µM
These results suggest significant cytotoxic effects against specific cancer cell lines .
3. Antifungal Activity
The compound has also shown antifungal properties in preliminary studies. It was tested against fungal strains with varying degrees of effectiveness. Further research is needed to elucidate the mechanisms behind this activity .
Mechanistic Insights
The biological activity of the compound is influenced by its ability to undergo various chemical reactions:
- Oxidation : Can lead to the formation of quinones which may enhance its reactivity and biological interactions.
- Reduction : The nitro group can be reduced to an amino group which may alter its binding affinity to biological targets.
- Substitution Reactions : The presence of the nitro group allows for nucleophilic substitution reactions that can modify the compound's pharmacological profile .
Case Studies
Several case studies have explored the biological effects of similar compounds with structural analogs:
- Case Study on Anticancer Effects :
- Case Study on Estrogenic Activity :
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Due to its GHS classification (acute toxicity, skin/eye irritation), researchers must prioritize PPE: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for particulate exposure (e.g., during weighing) and ensure fume hoods are operational for procedures generating aerosols. Store in sealed containers at controlled room temperature (20–25°C) under inert gas if instability is suspected . In case of skin contact, immediately wash with soap and water, and consult medical professionals with the SDS .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving absolute stereochemistry. Alternatively, use 2D NMR techniques (e.g., NOESY/ROESY) to analyze spatial proximities between protons, particularly around the methyl (C13) and hydroxyl (C3/C17) groups. Compare observed coupling constants () in H NMR with computational models (e.g., DFT-based simulations) .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to verify molecular formula and liquid chromatography (HPLC/UPLC) with UV/RI detectors for purity assessment (95%). For functional group analysis, employ FT-IR (e.g., nitro group absorption at ~1520 cm) and C NMR to confirm carbonyl and aromatic carbon environments .
Advanced Research Questions
Q. How can contradictory data on physical properties (e.g., melting point, solubility) be resolved?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Solubility studies should be conducted in standardized buffers (e.g., PBS, DMSO) under controlled temperatures, with results validated via triplicate measurements and comparison to literature .
Q. What strategies optimize the synthesis of this compound given its complex stereochemistry?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) to control stereocenters at C8, C9, and C16. Protect hydroxyl groups (C3/C17) with tert-butyldimethylsilyl (TBDMS) ethers during nitro group installation (C4) to prevent side reactions. Monitor reaction progress via TLC and isolate intermediates using flash chromatography with gradient elution .
Q. How should researchers address gaps in toxicological and ecotoxicological data for this compound?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2, HEK293). For ecotoxicology, perform OECD-compliant tests: algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202). Cross-reference results with structurally similar steroids (e.g., estradiol derivatives) to infer potential hazards .
Q. What are the implications of this compound’s structural analogs in pharmacological research?
- Methodological Answer : Analogues like β-estradiol 17-heptanoate ( ) share core steroidal frameworks but differ in substituents (e.g., nitro vs. heptanoate groups). Use molecular docking to compare binding affinities to steroid receptors (e.g., estrogen receptor alpha) and assess metabolic stability via liver microsome assays. Structure-activity relationship (SAR) studies can guide modifications to enhance selectivity or reduce off-target effects .
Data-Driven Research Challenges
Q. How can computational modeling predict the compound’s stability under varying pH and temperature?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model degradation pathways (e.g., nitro group reduction). Validate predictions with accelerated stability studies (ICH Q1A guidelines): store samples at 40°C/75% RH and analyze degradation products via LC-MS .
Q. What experimental designs mitigate risks of byproduct formation during large-scale synthesis?
- Methodological Answer : Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Implement inline FTIR or Raman spectroscopy for real-time monitoring. For purification, employ preparative HPLC with C18 columns and mass-directed fraction collection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
